5-amino-N-cyclopropyl-2-fluorobenzene-1-sulfonamide
Overview
Description
5-amino-N-cyclopropyl-2-fluorobenzene-1-sulfonamide is a useful research compound. Its molecular formula is C9H11FN2O2S and its molecular weight is 230.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Sulfonamides, including 5-amino-N-cyclopropyl-2-fluorobenzene-1-sulfonamide, typically target a bacterial enzyme known as dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase . By binding to this enzyme, they prevent the incorporation of para-aminobenzoic acid (PABA) into the folic acid molecule during the biosynthesis process, thereby inhibiting the production of folic acid .
Biochemical Pathways
The inhibition of folic acid synthesis disrupts several downstream biochemical pathways in bacteria. Folic acid is a necessary cofactor for the synthesis of nucleic acids (DNA and RNA) and amino acids. Therefore, its deficiency can halt bacterial growth and replication .
Pharmacokinetics
Most sulfonamides are readily absorbed orally .
Result of Action
The ultimate effect of sulfonamides, including this compound, is the inhibition of bacterial growth and replication. By disrupting folic acid synthesis, these compounds prevent bacteria from producing essential biomolecules, leading to their death .
Properties
IUPAC Name |
5-amino-N-cyclopropyl-2-fluorobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O2S/c10-8-4-1-6(11)5-9(8)15(13,14)12-7-2-3-7/h1,4-5,7,12H,2-3,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGNGRTXMWFPLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=C(C=CC(=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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